molecular formula C19H25ClN4O4 B12379122 Pomalidomide-5-C6-NH2 (hydrochloride)

Pomalidomide-5-C6-NH2 (hydrochloride)

Cat. No.: B12379122
M. Wt: 408.9 g/mol
InChI Key: KTHUUQRWMVSNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pomalidomide-5-C6-NH2 (hydrochloride) is a synthetic derivative of pomalidomide, a third-generation immunomodulatory drug (IMiD) used in oncology. This compound features a hexyl (C6) amine-terminated linker at the 5-position of the pomalidomide backbone, conjugated as a hydrochloride salt to enhance solubility and stability.

Key physicochemical properties (inferred from analogs in and ):

  • Molecular formula: Likely C19H24N4O4·ClH (assuming a C6 chain vs. C5 in GMSL-1396).
  • Molecular weight: ~409–420 g/mol (based on homologous compounds).
  • Purity: Typically 95–98%, consistent with related derivatives .

Properties

Molecular Formula

C19H25ClN4O4

Molecular Weight

408.9 g/mol

IUPAC Name

5-(6-aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C19H24N4O4.ClH/c20-9-3-1-2-4-10-21-12-5-6-13-14(11-12)19(27)23(18(13)26)15-7-8-16(24)22-17(15)25;/h5-6,11,15,21H,1-4,7-10,20H2,(H,22,24,25);1H

InChI Key

KTHUUQRWMVSNHF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-5-C6-NH2 (hydrochloride) typically involves the modification of pomalidomide to introduce a 6-aminohexyl group. This process includes several steps:

Industrial Production Methods

Industrial production of Pomalidomide-5-C6-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-5-C6-NH2 (hydrochloride) undergoes various chemical reactions, including:

    Nucleophilic Substitution: Introduction of the 6-aminohexyl group.

    Hydrochloride Formation: Reaction with hydrochloric acid to form the hydrochloride salt.

Common Reagents and Conditions

Major Products

The major product of these reactions is Pomalidomide-5-C6-NH2 (hydrochloride), which is used in further applications such as the development of PROTACs .

Scientific Research Applications

Scientific Research Applications

Pomalidomide has been approved for treating relapsed and refractory multiple myeloma, particularly in patients who have undergone multiple prior therapies. The compound's ability to modulate immune responses and induce apoptosis in malignant cells makes it a valuable therapeutic agent.

Case Study Example: Efficacy in Multiple Myeloma
A systematic review indicated that pomalidomide-based regimens, particularly when combined with dexamethasone, showed significant efficacy in managing relapsed multiple myeloma. In clinical trials, patients exhibited improved overall survival rates compared to traditional therapies .

Clinical Implications and Safety Profile

Despite its therapeutic benefits, pomalidomide is associated with several adverse events (AEs). Common AEs include hematologic toxicities such as neutropenia and thrombocytopenia, as well as increased risks of thromboembolic events when combined with corticosteroids .

Table 2: Common Adverse Events Associated with Pomalidomide

Adverse EventIncidence (%)
Neutropenia53
Anemia38
Thrombocytopenia26
Venous ThromboembolismVaries based on risk factors

Emerging Research Directions

The versatility of pomalidomide-5-C6-NH2 (hydrochloride) extends beyond oncology; it is being explored for potential applications in autoimmune diseases and inflammatory conditions due to its immunomodulatory properties . Ongoing research aims to optimize PROTAC designs using this compound to enhance specificity and reduce off-target effects.

Table 3: Potential Applications Beyond Cancer

Disease TypeApplication Potential
Autoimmune DiseasesModulation of immune responses
Inflammatory ConditionsTargeted protein degradation

Mechanism of Action

Pomalidomide-5-C6-NH2 (hydrochloride) exerts its effects by binding to cereblon (CRBN), an E3 ubiquitin ligase. This binding recruits the target protein to the CRBN complex, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism is central to the function of PROTACs, which are designed to selectively degrade specific proteins within cells .

Comparison with Similar Compounds

Pomalidomide-5-C5-NH2 Hydrochloride (GMSL-1396)

  • CAS : 2925306-39-2
  • Molecular formula : C18H22N4O4·ClH
  • Molecular weight : 394.85 g/mol
  • Linker : Pentyl (C5) amine .

Key Differences :

  • The C6 variant has a longer alkyl chain, increasing hydrophobicity compared to C5. This may enhance membrane permeability but reduce aqueous solubility.
  • Molecular weight increases by ~14–15 g/mol per additional methylene group, influencing pharmacokinetic parameters like volume of distribution .

Pomalidomide-Amino-PEG5-NH2 Hydrochloride (CAS 2421217-05-0)

  • Molecular formula: Not explicitly provided but inferred to include a PEG5 spacer.
  • Molecular weight : 586.204 g/mol (exact mass).
  • Linker : PEG5 (polyethylene glycol) with terminal amine .

Key Differences :

  • Solubility: PEGylation drastically improves hydrophilicity, making this variant more suitable for intravenous formulations.
  • Flexibility: 18 rotatable bonds in the PEG5 linker vs.
  • Applications: PEG linkers are preferred in PROTACs for extended plasma half-life and reduced immunogenicity .

Other Thalidomide Derivatives

lists multiple PEG- and alkyl-modified thalidomide derivatives (e.g., O-PEG3-OH, O-C4-NH2). These exhibit:

  • Variable solubility : PEGylated derivatives > alkylamine derivatives.
  • Molecular weight range : 350–600 g/mol, depending on linker length and modifications.
  • Functional groups : Hydroxyl (-OH), azide (-N3), and piperazine groups enable diverse conjugation strategies .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Linker Type Key Applications
Pomalidomide-5-C6-NH2·HCl Hypothetical C19H24N4O4·ClH ~409–420 C6 alkyl PROTACs, targeted therapy
Pomalidomide-5-C5-NH2·HCl (GMSL-1396) 2925306-39-2 C18H22N4O4·ClH 394.85 C5 alkyl Research-grade PROTACs
Pomalidomide-Amino-PEG5-NH2·HCl 2421217-05-0 Not specified 586.204 PEG5 Long-circulating PROTACs
O-PEG3-OH Thalidomide Not provided Not specified ~450–500 PEG3 Solubility enhancement

Research Findings and Implications

Linker Length vs. Bioactivity :

  • Alkyl chains (C5/C6) balance lipophilicity and solubility. Shorter chains (C4–C5) are common in blood-brain barrier penetrant drugs, while C6 may improve tissue retention .

PEGylation Advantages :

  • PEG linkers reduce renal clearance and improve solubility, as seen in ’s PEG5 variant. However, excessive PEG length can hinder target engagement due to steric hindrance .

Biological Activity

Pomalidomide-5-C6-NH2 (hydrochloride) is a derivative of pomalidomide, an immunomodulatory drug (IMiD) that has gained attention for its therapeutic potential, particularly in treating multiple myeloma and other malignancies. This compound is recognized for its ability to recruit cereblon (CRBN), a component of the E3 ubiquitin ligase complex, which plays a crucial role in mediating the drug's biological effects.

Pomalidomide-5-C6-NH2 (hydrochloride) exerts its biological activity primarily through the following mechanisms:

  • Induction of Apoptosis : The compound promotes programmed cell death in malignant cells, which is essential for combating cancer.
  • Inhibition of Angiogenesis : It disrupts the formation of new blood vessels that tumors require for growth and metastasis.
  • Immunomodulation : Pomalidomide enhances the immune response by stimulating natural killer (NK) cells and altering cytokine production, which is vital for targeting cancer cells effectively .

In Vitro and In Vivo Studies

Research has demonstrated that pomalidomide and its analogs exhibit significant antiproliferative activities against various cancer cell lines. For example, studies have shown that pomalidomide-5-C6-NH2 can lead to:

  • Inhibition of Cancer Cell Growth : In vitro assays indicate that this compound has potent growth inhibitory effects on multiple myeloma cells and other tumor types.
  • Alteration of Cytokine Profiles : It modulates levels of cytokines such as TNF-α, IL-6, and VEGF, which are critical in cancer progression and inflammation .

Data Table: Biological Activity of Pomalidomide-5-C6-NH2

Cell Line IC50 (µg/mL) Mechanism of Action
HepG-2 (Liver Cancer)2.03Induces apoptosis, inhibits NFκB signaling
PC3 (Prostate Cancer)2.51Promotes immune response, inhibits angiogenesis
MCF-7 (Breast Cancer)0.82Induces cell cycle arrest

Data derived from comparative studies with thalidomide as a standard .

Clinical Efficacy in Multiple Myeloma

Pomalidomide has been extensively studied in clinical settings for relapsed or refractory multiple myeloma. A notable case study involved patients who had previously shown resistance to both bortezomib and lenalidomide. In this study:

  • Combination Therapy : Pomalidomide was administered alongside low-dose dexamethasone.
  • Response Rate : Patients exhibited a significant response rate, demonstrating the compound's ability to overcome previous drug resistance.
  • Safety Profile : The treatment was well-tolerated, with manageable side effects similar to those observed with other IMiDs .

Mechanistic Insights from Research

Further investigations into the mechanism of action revealed that pomalidomide-5-C6-NH2 modulates key signaling pathways involved in tumor growth and survival:

  • Caspase Activation : The compound significantly increases caspase-8 levels, indicating enhanced apoptotic signaling.
  • Cytokine Modulation : It reduces pro-inflammatory cytokines while promoting anti-inflammatory cytokines like IL-10, shifting the immune environment towards anti-tumor activity .

Q & A

Basic Research Questions

Q. What is the role of Pomalidomide-5-C6-NH2 (hydrochloride) in PROTAC design, and how does its structure enable targeted protein degradation?

  • Mechanism : Pomalidomide-5-C6-NH2 (hydrochloride) serves as a key component in PROTACs (Proteolysis-Targeting Chimeras). It binds to cereblon (CRBN), an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of target proteins. The compound’s structure includes a thalidomide-derived CRBN-binding moiety, a C6 alkyl linker, and a terminal amine group for conjugating target protein ligands .
  • Methodological Insight : When designing PROTACs, ensure the linker length (C6 here) balances steric flexibility and binding efficiency. The hydrochloride salt enhances solubility in aqueous buffers, critical for in vitro assays .

Q. How do the structural features of Pomalidomide-5-C6-NH2 (hydrochloride) influence its solubility and stability in experimental settings?

  • Structural Analysis :

  • Thalidomide moiety : Mediates CRBN binding.
  • C6 linker : Provides spatial flexibility for optimal ternary complex formation.
  • Hydrochloride salt : Improves solubility in polar solvents (e.g., water, DMSO) compared to freebase forms .
    • Stability Protocol : Store at -20°C in lyophilized form, avoid repeated freeze-thaw cycles, and reconstitute immediately before use to prevent hydrolysis of the amide bond .

Q. What analytical methods are recommended to confirm the purity and identity of Pomalidomide-5-C6-NH2 (hydrochloride)?

  • HPLC : Use a C18 column with a mobile phase of methanol/water (containing 0.1% TFA) for purity assessment (>95% by UV detection at 220–280 nm) .
  • Mass Spectrometry : Confirm molecular weight (466.92 g/mol) via ESI-MS .

Advanced Research Questions

Q. How does varying the linker length (e.g., C4 vs. C6) in pomalidomide derivatives impact PROTAC efficacy and off-target effects?

  • Experimental Design :

  • Comparative Analysis : Synthesize PROTACs with C4, C6, and C8 linkers. Test degradation efficiency (DC50) for model targets (e.g., BRD4) via Western blot.
  • Findings : Longer linkers (C6) may enhance ternary complex formation but increase molecular weight, potentially reducing cell permeability. Shorter linkers (C4) might limit degradation efficiency due to steric hindrance .
    • Data Contradiction : Some studies report C6 as optimal for balancing flexibility and stability, while others suggest PEG-based linkers improve solubility without compromising activity .

Q. What strategies mitigate off-target effects caused by cereblon binding in pomalidomide-based PROTACs?

  • Control Experiments :

  • Use CRBN-knockout cell lines to differentiate on-target vs. off-target degradation.
  • Compare activity of Pomalidomide-5-C6-NH2 (hydrochloride) with non-functional analogs (e.g., linker-scrambled or enantiomeric controls) .
    • Data Interpretation : Off-target effects may arise from unintended protein-ligand interactions; validate specificity using thermal shift assays or CRISPR screening.

Q. How can researchers optimize synthetic routes for conjugating Pomalidomide-5-C6-NH2 (hydrochloride) to target protein ligands?

  • Synthetic Workflow :

Amide Coupling : Use HATU/DIPEA in DMF to conjugate the terminal amine to carboxylic acid-containing ligands.

Click Chemistry : Employ azide-alkyne cycloaddition if ligands contain azide groups .

  • Yield Optimization : Monitor reaction progress via TLC or LC-MS. Typical yields range from 60–80% after HPLC purification .

Q. What are the key stability challenges of Pomalidomide-5-C6-NH2 (hydrochloride) in long-term assays, and how are they addressed?

  • Degradation Pathways : Hydrolysis of the amide bond under acidic/basic conditions or prolonged exposure to aqueous buffers.
  • Mitigation Strategies :

  • Use freshly prepared solutions in neutral buffers (e.g., PBS).
  • Lyophilize aliquots and store under inert gas to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.